Diethyl trans-1,2-Cyclohexanedicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

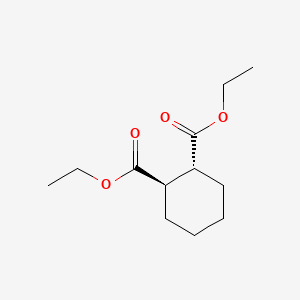

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUZDYWYNQDJKR-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659797 | |

| Record name | Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-22-3 | |

| Record name | Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of Diethyl Trans 1,2 Cyclohexanedicarboxylate As a Synthetic Building Block

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electron ionization mass spectrometry of the related 1,2-cyclohexanedicarboxylic acid, diethyl ester shows several characteristic fragment ions. nist.gov Key peaks in the mass spectrum include those corresponding to the loss of ethoxy groups and fragments of the cyclohexane (B81311) ring. nih.gov The NIST Mass Spectrometry Data Center provides data showing significant peaks that can be used for its identification. nist.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Diethyl Trans 1,2 Cyclohexanedicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and stereochemistry of Diethyl trans-1,2-cyclohexanedicarboxylate.

Proton (¹H) NMR for Chemical Environment and Coupling Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl ester groups and the cyclohexane (B81311) ring protons. The trans configuration of the ester groups leads to a specific set of chemical shifts and coupling constants.

The ethyl group protons typically appear as a quartet for the methylene (B1212753) group (-OCH₂CH₃) around 4.1 ppm, coupled to the methyl group protons (-OCH₂CH₃), which appear as a triplet around 1.2 ppm. The integration of these signals will correspond to 4 and 6 protons, respectively.

The protons on the cyclohexane ring will exhibit more complex splitting patterns due to both geminal and vicinal coupling. The methine protons at the 1- and 2-positions (CH-COOEt) are expected to be deshielded by the adjacent ester groups and will likely appear in the range of 2.2-2.6 ppm. The trans diaxial relationship between these two protons would typically result in a large coupling constant (J ≈ 10-13 Hz). The remaining methylene protons of the cyclohexane ring will appear as overlapping multiplets in the upfield region, typically between 1.2 and 2.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₂CH₃ | ~ 4.1 | Quartet | ~ 7.1 |

| -OCH₂CH₃ | ~ 1.2 | Triplet | ~ 7.1 |

| H-1, H-2 | ~ 2.2 - 2.6 | Multiplet | J₁‚₂ ≈ 10-13 |

| Cyclohexane -CH₂- | ~ 1.2 - 2.1 | Multiplet | - |

Carbon-13 (¹³C) NMR for Carbon Skeleton Information

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbons (C=O) of the ester groups are the most deshielded and are expected to appear in the range of 170-175 ppm. The methylene carbons of the ethyl groups (-OCH₂CH₃) will resonate around 60 ppm, while the methyl carbons (-OCH₂CH₃) will be found further upfield at approximately 14 ppm. The methine carbons of the cyclohexane ring attached to the ester groups (C-1 and C-2) are expected around 45-50 ppm. The remaining methylene carbons of the cyclohexane ring will appear in the 25-35 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 170 - 175 |

| -OCH₂CH₃ | ~ 60 |

| C-1, C-2 | ~ 45 - 50 |

| Cyclohexane -CH₂- | ~ 25 - 35 |

| -OCH₂CH₃ | ~ 14 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will show correlations between protons that are spin-spin coupled. Key expected correlations include the coupling between the -OCH₂CH₃ and -OCH₂CH₃ protons of the ethyl group. Within the cyclohexane ring, the methine protons at C-1 and C-2 will show a cross-peak, and these protons will also correlate with the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal around 4.1 ppm will correlate with the carbon signal around 60 ppm, confirming the assignment of the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity of non-protonated carbons, such as the carbonyl carbons. For example, the protons of the -OCH₂- group should show a correlation to the carbonyl carbon (C=O), and the methine protons at C-1 and C-2 will also show correlations to the carbonyl carbon, confirming the ester linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound will be dominated by vibrations associated with the ester groups and the hydrocarbon backbone.

A strong absorption band in the IR spectrum is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated ester. The C-O stretching vibrations of the ester group will likely appear as two bands in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the cyclohexane and ethyl groups will be observed in the 2850-3000 cm⁻¹ range.

In the Raman spectrum, the C=O stretch is also expected to be a prominent feature. The various C-C stretching and CH₂ bending and rocking modes of the cyclohexane ring will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong | Medium to Strong |

| C=O Stretch (Ester) | 1730 - 1750 | Strong | Strong |

| CH₂ Bend | ~ 1450 | Medium | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₂H₂₀O₄), the expected molecular weight is approximately 228.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 228 would be expected. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅), leading to a peak at m/z 183. Another common fragmentation is the McLafferty rearrangement, if sterically possible, which would involve the transfer of a gamma-hydrogen and elimination of an alkene. Cleavage of the C-C bond between the two ester groups can also occur. The fragmentation of the cyclohexane ring can lead to a series of smaller fragment ions. The NIST WebBook of Chemistry shows a mass spectrum for 1,2-Cyclohexanedicarboxylic acid, diethyl ester with prominent peaks at m/z values of 183, 155, 129, 101, 81, and 55, which are consistent with these fragmentation patterns. cam.ac.uk

Table 4: Major Fragments in the Mass Spectrum of Diethyl 1,2-Cyclohexanedicarboxylate

| m/z | Proposed Fragment |

| 228 | [M]⁺ |

| 183 | [M - OC₂H₅]⁺ |

| 155 | [M - COOC₂H₅]⁺ |

| 129 | Further fragmentation |

| 101 | Further fragmentation |

| 81 | [C₆H₉]⁺ |

| 55 | [C₄H₇]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing (if single crystals are obtained)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. If single crystals of this compound can be obtained, this method would provide unequivocal proof of its structure.

The analysis would confirm the trans stereochemistry of the two diethyl carboxylate groups on the cyclohexane ring. It would also reveal the preferred conformation of the cyclohexane ring in the solid state, which is expected to be a chair conformation with the two bulky ester groups in equatorial positions to minimize steric hindrance. Furthermore, the crystallographic data would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. A search of crystallographic databases did not yield a publicly available crystal structure for this specific compound.

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Catalytic Transformations

The primary industrial route to Diethyl trans-1,2-cyclohexanedicarboxylate involves the catalytic hydrogenation of its aromatic analogue, diethyl phthalate. While effective, future research is focused on developing next-generation catalysts that offer higher efficiency, greater selectivity for the trans isomer, and improved sustainability.

Key research thrusts include:

Non-Noble Metal Catalysts: A significant goal is to replace expensive precious metal catalysts (like rhodium and ruthenium) with catalysts based on earth-abundant and less costly metals such as nickel and copper. rsc.org Recent studies on the hydrogenation of various phthalates have shown promise for bimetallic nanoparticles, such as Rhodium-Nickel (RhNi) systems, which can offer synergistic effects that enhance activity and reduce the required amount of the precious metal. rsc.org

Catalyst Support Innovation: The support material plays a crucial role in catalyst performance. Future work will explore novel support materials like aluminated SBA-15, which not only provide high surface area for metal nanoparticle dispersion but can also introduce acidic sites that facilitate the reaction in aqueous media. rsc.org

Late-Stage C-H Functionalization: Beyond synthesis, a major frontier is the development of catalytic methods for the selective C-H functionalization of the cyclohexane (B81311) ring. thieme-connect.comresearchgate.net This approach would allow for the direct conversion of the basic this compound scaffold into more complex and higher-value derivatives without requiring de novo synthesis. Research into rhodium- and palladium-catalyzed C-H activation, while challenging on unactivated alkanes, represents a long-term goal for creating diverse molecular architectures from this simple starting material. thieme-connect.com

| Catalyst Development Area | Research Objective | Potential Impact |

| Metal Composition | Replace precious metals (Rh, Ru) with earth-abundant metals (Ni, Cu) or develop highly active bimetallic systems. rsc.org | Reduced production costs and decreased reliance on critical raw materials. |

| Catalyst Support | Design structured supports (e.g., functionalized silica, carbon nanotubes) to improve catalyst stability, activity, and selectivity. | Enhanced catalyst lifetime, improved reaction rates, and easier separation and recycling. |

| C-H Functionalization | Develop site- and stereoselective catalysts for direct C-H bond activation on the cyclohexane ring. researchgate.net | Enables rapid diversification of the core structure to produce novel compounds for pharmaceutical and material science applications. |

Exploration of Bio-Inspired and Enzymatic Synthetic Routes

Biocatalysis offers a powerful pathway to producing chiral molecules with high enantiomeric purity under mild, environmentally benign conditions. For this compound, which exists as a racemic mixture of two enantiomers, and its related cis-isomer, enzymatic methods present significant opportunities.

Emerging opportunities in this area include:

Kinetic Resolution of the trans-Isomer: Lipases and esterases can be employed to selectively hydrolyze one enantiomer of the racemic trans-diester, leaving the other unreacted. This enzymatic kinetic resolution would provide access to both enantiomerically pure diester and the corresponding monoester, which are valuable chiral building blocks.

Desymmetrization of the meso-cis-Isomer: The prochiral cis-isomer of diethyl 1,2-cyclohexanedicarboxylate is an ideal substrate for enzymatic desymmetrization. capes.gov.br Enzymes like Candida antarctica lipase (B570770) B (CAL-B) could catalyze the hydrolysis of one of the two ester groups, yielding a chiral monoester with high enantiomeric excess. researchgate.net This approach is a highly efficient method for generating chirality, often achieving theoretical yields close to 100%. researchgate.net The resulting chiral monoacid can be a precursor for a variety of specialized chemicals.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing is a key trend in modern chemical synthesis, offering enhanced safety, efficiency, and scalability. The synthesis of this compound, particularly via hydrogenation, is an excellent candidate for this technological shift.

Future research will focus on:

Continuous Flow Hydrogenation: Developing packed-bed reactor systems using heterogeneous catalysts for the hydrogenation of diethyl phthalate. Flow reactors provide superior control over reaction parameters like temperature, pressure, and residence time. researchgate.net Crucially, they enhance safety by minimizing the volume of hydrogen gas present at any given moment and containing pyrophoric catalysts within sealed cartridges. researchgate.netrsc.org

Process Automation: Integrating flow reactors with automated control and real-time analytical monitoring (e.g., inline IR or NMR spectroscopy) can ensure consistent product quality and allow for rapid process optimization. This automation is a cornerstone of "smart" manufacturing and can significantly reduce development timelines.

Multi-Step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without intermediate isolation. A future platform could integrate the hydrogenation of an aromatic precursor with subsequent in-line purification or even a catalytic C-H functionalization step, streamlining the entire manufacturing process.

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Large volumes of hydrogen gas and catalyst; risk of thermal runaway. | Small reaction volumes; hydrogen often generated in situ; superior heat management. rsc.org |

| Efficiency | Slower reaction rates due to mass transfer limitations; downtime between batches. | Enhanced catalyst-substrate contact; continuous operation for high throughput. almacgroup.com |

| Scalability | Scaling up can be complex and require significant reactor redesign. | Scalability achieved by extending operation time ("scaling out") or using larger reactors. |

| Control | Less precise control over temperature, pressure, and mixing. | Precise and consistent control over all reaction parameters. researchgate.net |

Expanding Applications in Advanced Materials and Sustainable Chemical Manufacturing

Beyond its role as a synthetic intermediate, this compound and its parent diacid are being explored as key components in the formulation of advanced polymers and as a cornerstone of sustainable chemical manufacturing.

Non-Phthalate Plasticizers: There is a strong market driver to replace traditional phthalate-based plasticizers due to health and environmental concerns. Cyclohexanedicarboxylates, such as Di(isononyl) 1,2-cyclohexanedicarboxylate (DINCH), have already been successfully commercialized as safer alternatives for PVC and other polymers. researchgate.netresearchgate.net Research into this compound and related esters will focus on optimizing their plasticizing performance, migration stability, and compatibility with various polymer matrices for applications in food packaging, medical devices, and toys. sci-hub.se

Bio-Based Polyesters: The diacid derived from this ester, trans-1,2-cyclohexanedicarboxylic acid, is a valuable monomer for producing novel polyesters. researchgate.net Unlike aromatic polyesters (e.g., PET), those based on the aliphatic cyclohexane ring can offer a different profile of properties, including enhanced flexibility, impact resistance, and potentially improved biodegradability. mdpi.comunibo.it Future work will involve copolymerizing this monomer with various diols to fine-tune material properties like glass transition temperature and crystallinity for specific applications. mdpi.com

Sustainable Sourcing: A major opportunity lies in shifting the production of the cyclohexane core from petrochemical feedstocks to renewable, bio-based sources. researchgate.netresearchgate.net Companies are already exploring the production of "green" cyclohexane from feedstocks like rapeseed oil or biomass. lanxess.complasticsnews.com Integrating bio-based cyclohexane into the synthesis of this compound would significantly improve its sustainability profile, aligning with the principles of a circular economy. chemanager-online.com

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A fundamental understanding of how the three-dimensional structure of this compound influences its reactivity is crucial for designing better catalysts and predicting reaction outcomes. The integration of experimental studies with powerful computational modeling is an emerging frontier that will accelerate discovery.

Conformational Analysis: The cyclohexane ring is not planar and exists predominantly in a stable chair conformation. perlego.comwikipedia.org For the trans-1,2-disubstituted isomer, this leads to an equilibrium between a diequatorial (more stable) and a diaxial (less stable) conformer. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), will be used to accurately model this equilibrium and determine how the conformational preference influences the accessibility of C-H bonds for functionalization or the orientation of the ester groups for enzymatic hydrolysis. ic.ac.ukresearchgate.net

Reaction Mechanism Modeling: For catalytic transformations, quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be used to model the entire reaction pathway. rutgers.edu This allows researchers to visualize transition states, calculate activation energies, and understand the specific interactions between the substrate and the catalyst's active site. acs.org Such insights are invaluable for rationally designing more efficient catalysts.

Predictive Modeling: By developing robust computational models that are validated by experimental data, it becomes possible to predict structure-reactivity relationships. nih.govnumberanalytics.com This predictive power can guide synthetic efforts by identifying the most promising catalyst structures or reaction conditions before extensive laboratory work is undertaken, saving time and resources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.